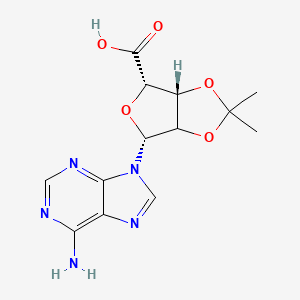
5'-Carboxy-2',3'-O-isopropylideneadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Carboxy-2’,3’-O-isopropylideneadenosine is a nucleoside derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carboxyl group at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of adenosine. Its molecular formula is C14H17N5O6, and it has a molecular weight of 351.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of acetonide protection followed by selective oxidation and carboxylation reactions .
Industrial Production Methods
While specific industrial production methods for 5’-Carboxy-2’,3’-O-isopropylideneadenosine are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Carboxy-2’,3’-O-isopropylideneadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxyl group to other functional groups such as alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
5’-Carboxy-2’,3’-O-isopropylideneadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleoside metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5’-Carboxy-2’,3’-O-isopropylideneadenosine involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the synthesis of DNA and RNA. It may also affect cellular signaling pathways by modulating the activity of enzymes involved in nucleoside metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide: Similar in structure but with a chlorine atom at the 2-position.
5’-Carboxy-2-chloro-2’,3’-O-isopropylideneadenosine: Another derivative with a chlorine atom at the 2-position.
Uniqueness
5’-Carboxy-2’,3’-O-isopropylideneadenosine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral replication and potential therapeutic applications set it apart from other nucleoside derivatives .
Propriétés
Formule moléculaire |
C13H15N5O5 |
|---|---|
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
(4R,6S,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H15N5O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H2,14,15,16)/t6-,7?,8+,11-/m1/s1 |
Clé InChI |
RRTBBKSJPNRFCG-CSDHVOIESA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)C(=O)O)C |
SMILES canonique |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


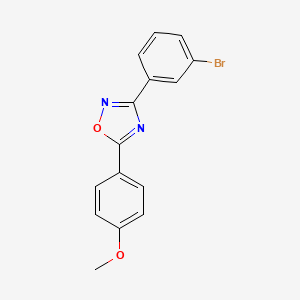
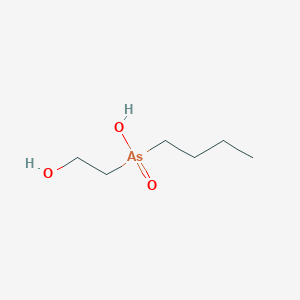
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
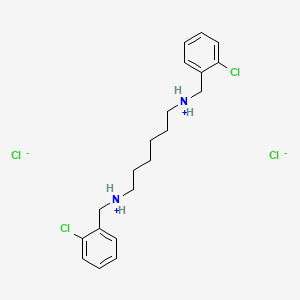
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)


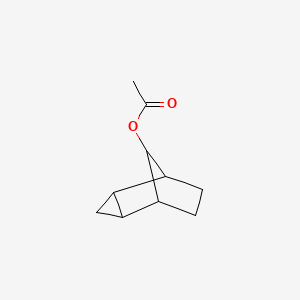
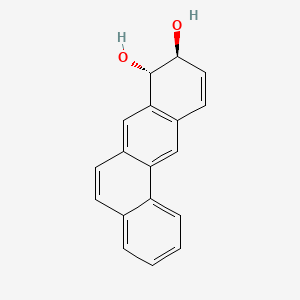
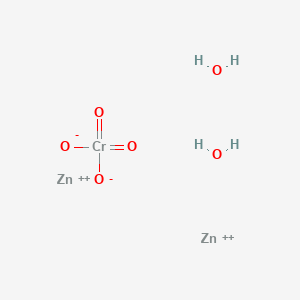
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
